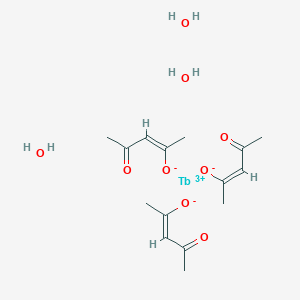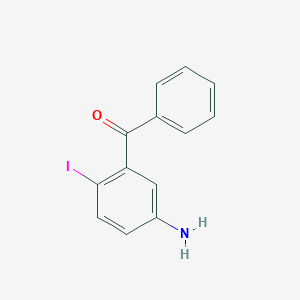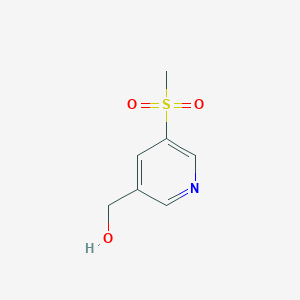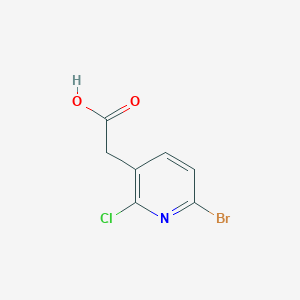
Terbium(III)acetylacetonatetrihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium(III)acetylacetonatetrihydrate is a coordination compound with the formula Tb(C₅H₇O₂)₃·3H₂O. It is a complex of terbium, a rare earth element, with acetylacetonate ligands and water molecules. This compound is known for its luminescent properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Terbium(III)acetylacetonatetrihydrate can be synthesized by reacting terbium salts, such as terbium nitrate, with acetylacetone in the presence of a base like ammonia. The reaction typically proceeds as follows: [ \text{3 NH}_3 + \text{3 Hacac} + \text{Tb(NO}_3\text{)}_3 \rightarrow \text{Tb(acac)}_3 + \text{3 NH}_4\text{NO}_3 ] The reaction is carried out in a solvent like acetonitrile or dichloromethane, and the product is obtained as light yellow crystals .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Terbium(III)acetylacetonatetrihydrate undergoes various chemical reactions, including:
Reduction: Reduction of terbium(III) to terbium(II) is less common but can be achieved under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Ozone, electrochemical oxidation in aqueous carbonate, nitrate, or periodate media.
Reduction: Strong reducing agents under controlled conditions.
Substitution: Ligand exchange reactions using various ligands in solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Terbium(IV) complexes.
Reduction: Terbium(II) complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Terbium(III)acetylacetonatetrihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other terbium complexes and materials with luminescent properties.
Biology: Employed in bioimaging and as a luminescent probe for detecting various biological molecules.
Medicine: Investigated for potential use in medical imaging and as a contrast agent in MRI.
Industry: Utilized in the production of phosphors, scintillators, and other materials with optical properties.
Wirkmechanismus
The mechanism of action of terbium(III)acetylacetonatetrihydrate is primarily related to its luminescent properties. The compound absorbs light energy and re-emits it as visible light, making it useful in various imaging and detection applications. The acetylacetonate ligands help stabilize the terbium ion and enhance its luminescent efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terbium(III)acetate: Another terbium complex with acetate ligands, used in similar applications.
Europium(III)acetylacetonate: A europium complex with acetylacetonate ligands, known for its red luminescence.
Gadolinium(III)acetylacetonate: A gadolinium complex with acetylacetonate ligands, used in MRI contrast agents.
Uniqueness
Terbium(III)acetylacetonatetrihydrate is unique due to its specific luminescent properties, which make it particularly useful in applications requiring green luminescence. Its stability and ease of synthesis also contribute to its widespread use in research and industry .
Eigenschaften
Molekularformel |
C15H27O9Tb |
|---|---|
Molekulargewicht |
510.29 g/mol |
IUPAC-Name |
(Z)-4-oxopent-2-en-2-olate;terbium(3+);trihydrate |
InChI |
InChI=1S/3C5H8O2.3H2O.Tb/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/q;;;;;;+3/p-3/b3*4-3-;;;; |
InChI-Schlüssel |
WUASZXKNALBKOT-VBBOVLQFSA-K |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.O.[Tb+3] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.O.[Tb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)



![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)

![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
